molecular formula C9H8N4 B6274300 2-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}acetonitrile CAS No. 1564964-70-0

2-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}acetonitrile

Cat. No.: B6274300
CAS No.: 1564964-70-0
M. Wt: 172.2
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Description

2-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}acetonitrile is a heterocyclic compound that belongs to the class of pyrazolopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}acetonitrile typically involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate. This reaction proceeds via the formation of tert-butyl cyano(pyrazolo[1,5-a]pyrazin-4(5H)-ylidene)ethanoates as intermediates. The reaction is carried out in a dimethylformamide (DMF) solution at 60°C in the presence of sodium hydride (NaH) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.

    Cyclization Reactions: It can undergo cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Cyclization: Cyclization reactions may require acidic or basic catalysts, depending on the specific reaction pathway.

Major Products

The major products formed from these reactions include various fused heterocyclic compounds, which can have significant biological and chemical properties .

Scientific Research Applications

2-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied. Generally, the compound’s effects are mediated through its ability to form stable complexes with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-pyridylacetonitriles
  • 2-quinazolinylacetonitriles
  • 1-isoquinolinylacetonitriles

Uniqueness

Compared to these similar compounds, 2-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}acetonitrile is unique due to its specific pyrazolopyrazine ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

CAS No.

1564964-70-0

Molecular Formula

C9H8N4

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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